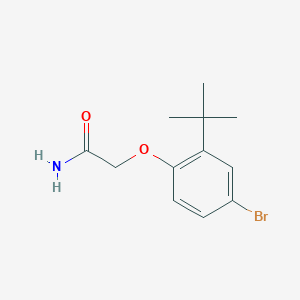
2-(4-bromo-2-tert-butylphenoxy)acetamide
Übersicht
Beschreibung
2-(4-bromo-2-tert-butylphenoxy)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. BPTA has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)acetamide is not fully understood, but it is believed to involve the binding of the compound to specific sites on target proteins. This binding can lead to changes in the conformation or activity of the protein, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in a variety of cellular processes such as cell growth and division. This compound has also been found to modulate the activity of certain proteins involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-2-tert-butylphenoxy)acetamide in laboratory experiments is its ability to selectively bind to certain proteins, allowing researchers to study the effects of modulating the activity of these proteins. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-bromo-2-tert-butylphenoxy)acetamide. One area of interest is in the study of the specific proteins that this compound binds to, as this could provide insights into the roles of these proteins in various cellular processes. Another area of interest is in the development of new compounds based on the structure of this compound, which could exhibit even more potent effects on target proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-tert-butylphenoxy)acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the study of protein-protein interactions, as this compound has been shown to bind to a variety of proteins and modulate their activity. This compound has also been used in the study of kinase signaling pathways, as it has been found to inhibit the activity of certain kinases.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKOFEWTUXKPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4709652.png)


![methyl 5-methyl-4-oxo-3-(2-oxopropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4709696.png)
![4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4709703.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4709708.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4709716.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)
![ethyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4709724.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709731.png)


![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)
